4-Epiminocycline

Catalog No.
S869458
CAS No.
43168-51-0
M.F
C23H27N3O7
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Epiminocycline

CAS Number

43168-51-0

Product Name

4-Epiminocycline

IUPAC Name

(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1

InChI Key

FFTVPQUHLQBXQZ-MJPDVNATSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

Synonyms

[4R-(4α,4aβ,5aβ,12aβ)]-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide; 4-Epiminocycline; 4-epi-Minocycline; Epiminocycline

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

Isomeric SMILES

CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

4-Epiminocycline is a chemical compound that serves as a degradation product and potential impurity of the antibiotic minocycline. Its systematic name is (4R,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide. The molecular formula of 4-Epiminocycline is C23H27N3O7, and it has a molecular weight of 457.5 g/mol. It is primarily recognized for its role as a degradation product in formulations containing minocycline and is often referred to as Minocycline Impurity A or 4-EMC .

Occurrence and Detection

  • 4-Epiminocycline is the main degradation product of minocycline and can be found in urine and feces after minocycline administration. [Source: National Institutes of Health. PubChem. ]
  • Due to its structural similarity to minocycline, 4-epiminocycline can be a challenge to distinguish from the parent drug in analytical methods. [Source: ResearchGate. Structures of Minocycline, 4-Epiminocycline and Tetracycline. ]

Research on 4-Epiminocycline

While research on 4-epiminocycline itself is limited, it is being investigated in the context of:

  • Understanding the metabolism of minocycline: Studying the formation and presence of 4-epiminocycline can help researchers understand how minocycline is processed in the body. [Source: National Institutes of Health. PubChem. ]
  • Developing analytical methods for minocycline: Accurate detection and quantification of minocycline is crucial for therapeutic drug monitoring and avoiding potential side effects. Research is ongoing to improve analytical methods that can distinguish 4-epiminocycline from minocycline. [Source: ResearchGate. Structures of Minocycline, 4-Epiminocycline and Tetracycline. ]
Such as hydrolysis and oxidation, leading to the conversion of minocycline into its epimerized form. The stability of minocycline formulations can be influenced by factors like pH and temperature, which may accelerate the degradation into 4-Epiminocycline. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to quantify the amounts of both minocycline and its epimer in pharmaceutical preparations .

4-Epiminocycline primarily serves as a marker for quality control in pharmaceutical formulations containing minocycline. Its presence can indicate the stability and integrity of these products over time. Additionally, understanding its formation can help in optimizing storage conditions and formulation strategies to minimize degradation .

Several compounds share structural similarities with 4-Epiminocycline due to their relationship with tetracycline antibiotics. Here are some notable examples:

Compound NameMolecular FormulaKey Features
MinocyclineC23H27N3O7Broad-spectrum antibiotic; parent compound
TetracyclineC22H24N2O8First generation tetracycline; effective against a wide range of bacteria
DoxycyclineC22H24N2O5Semi-synthetic derivative; longer half-life than tetracycline
OxytetracyclineC22H24N2O9Naturally occurring tetracycline; used in veterinary medicine
ChlortetracyclineC22H23ClN2O8First chlorinated tetracycline; used for bacterial infections

Uniqueness: What distinguishes 4-Epiminocycline from these compounds is its specific role as a degradation product rather than an active therapeutic agent. Its formation during the processing or storage of minocycline highlights the importance of stability in pharmaceutical applications.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

457.18490021 g/mol

Monoisotopic Mass

457.18490021 g/mol

Heavy Atom Count

33

UNII

43EA3Q2JV4

Dates

Modify: 2023-08-15

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